Bis(3-methoxypropyl)amine
CAS No.: 14676-58-5
Cat. No.: VC20975170
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14676-58-5 |
|---|---|
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 3-methoxy-N-(3-methoxypropyl)propan-1-amine |
| Standard InChI | InChI=1S/C8H19NO2/c1-10-7-3-5-9-6-4-8-11-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | ZIAYVOSJNZNSQK-UHFFFAOYSA-N |
| SMILES | COCCCNCCCOC |
| Canonical SMILES | COCCCNCCCOC |
Introduction
Bis(3-methoxypropyl)amine is an organic compound with the molecular formula C8H19NO2. It is a secondary amine where two 3-methoxypropyl groups are attached to a nitrogen atom. This compound is known for its applications in various chemical processes and industrial uses due to its unique chemical properties.
Preparation Methods
The preparation of bis(3-methoxypropyl)amine typically involves the reaction of 3-methoxypropylamine with formaldehyde and hydrogen in the presence of a catalyst. One common method includes the use of a Cu-Co/Al2O3-diatomite catalyst. The reaction is carried out under specific pressure and temperature conditions, where 3-methoxypropanol is mixed with ammonia gas and hydrogen, preheated, vaporized, and then passed through a fixed-bed reactor.
In industrial settings, the production follows similar synthetic routes but on a larger scale using continuous flow reactors to ensure consistent quality and yield. Efficient catalysts and optimized reaction conditions help achieve high conversion rates and selectivity, minimizing side products and reducing production costs.
Chemical Reactions and Applications
Bis(3-methoxypropyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide.
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Reduction: It can be reduced to form simpler amines using reducing agents such as lithium aluminum hydride.
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Substitution: It participates in nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides and acyl chlorides under basic conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | N-oxides |
| Reduction | Lithium aluminum hydride | Primary or secondary amines |
| Substitution | Alkyl halides, Acyl chlorides | Substituted amines |
Scientific Research Applications
Bis(3-methoxypropyl)amine has a wide range of applications in scientific research:
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Chemistry: Used as an intermediate in the synthesis of various organic compounds.
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Biology: Employed in the study of enzyme interactions and protein modifications.
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Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
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Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent chemical stability and reactivity.
Comparison with Similar Compounds
Bis(3-methoxypropyl)amine is unique compared to simpler amines like 3-methoxypropylamine and N,N-dimethylpropylamine due to its dual methoxypropyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity profiles.
| Compound | Structure | Properties |
|---|---|---|
| Bis(3-methoxypropyl)amine | Two 3-methoxypropyl groups attached to a nitrogen atom | Enhanced solubility and reactivity |
| 3-Methoxypropylamine | One methoxypropyl group attached to a nitrogen atom | Lower solubility and reactivity compared to bis(3-methoxypropyl)amine |
| N,N-Dimethylpropylamine | Two methyl groups attached to a nitrogen atom | Different reactivity profile due to methyl groups |
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